3-(3-chlorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole
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Overview
Description
The compound “3-(3-chlorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole” is a heterocyclic compound that contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, one nitrogen atom, and one oxygen atom, and a double bond . The compound also contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole and pyrrole rings, as well as the phenyl ring substituted with a chlorine atom .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in the molecule. The oxadiazole ring, for example, might undergo reactions typical of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of the chlorine atom and the specific arrangement of the rings in the molecule would influence properties such as polarity, solubility, melting point, and boiling point .Scientific Research Applications
Antitubercular Activity
One significant application of derivatives related to 3-(3-chlorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is in antitubercular activity. Research has demonstrated that certain oxadiazole derivatives exhibit promising antitubercular properties. For instance, novel pyrazole derivatives, including those incorporating the oxadiazole moiety, have shown in vitro activity against pathogenic strains of Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Horrocks et al., 2013). Similarly, combined pharmacophore and molecular docking studies on pyrrolyl oxadiazole benzothioate derivatives have highlighted their moderate to good antitubercular activity, suggesting the role of the oxadiazole fragment in enhancing activity against Mycobacterium tuberculosis (Joshi et al., 2015).
Anticancer Activity
Another important area of application for this compound derivatives is in anticancer research. Specific derivatives have been identified as apoptosis inducers and potential anticancer agents, with activity against breast and colorectal cancer cell lines. For example, certain oxadiazole compounds have been found to induce apoptosis in T47D cells, arresting them in the G1 phase, and have in vivo activity in MX-1 tumor models. The molecular target for these compounds has been identified as TIP47, an IGF II receptor-binding protein, highlighting the potential for these derivatives in cancer therapy (Zhang et al., 2005).
Antimicrobial Activity
Derivatives of this compound also show promising antimicrobial properties. Research has synthesized and investigated the antimicrobial activity of oxadiazole derivatives, finding strong activity against various pathogenic strains. This includes studies that have synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives with significant antimicrobial activity, providing insights into the structure-activity relationship for antimicrobial effects (Krolenko et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-9-4-1-3-8(7-9)11-15-12(17-16-11)10-5-2-6-14-10/h1-7,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEPCBGJWQLGES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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